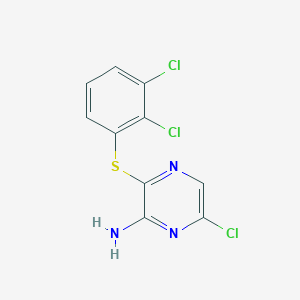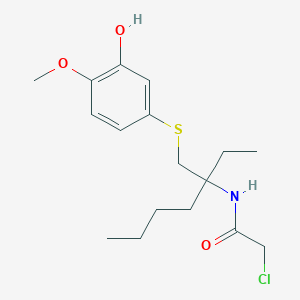
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate is a complex organic molecule featuring multiple functional groups, including fluorenyl, methoxy, and carbonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorenyl groups: This step often involves the use of fluorenylmethanol derivatives and coupling reactions.
Methoxylation and carbonylation: These steps introduce the methoxy and carbonate groups, respectively, using reagents such as methanol and carbonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the fluorenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield fluorenylmethoxycarbonyl aldehydes or acids, while reduction of the carbonyl groups can produce fluorenylmethoxycarbonyl alcohols.
Applications De Recherche Scientifique
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives may have potential as bioactive compounds or drug candidates.
Medicine: It could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of advanced materials, such as coatings or adhesives, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares some structural similarities, such as the presence of a furan ring.
4,4’-Difluorobenzophenone: This compound contains fluorenyl groups similar to those in the target compound.
Uniqueness
((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C36H32O8 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
[(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonyloxy)-5-methoxyoxolan-2-yl]methyl 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C36H32O8/c1-39-34-18-32(44-36(38)41-20-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)33(43-34)21-42-35(37)40-19-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,30-34H,18-21H2,1H3/t32-,33+,34?/m0/s1 |
Clé InChI |
WMVZDZXVCMOMLH-QBBDPNOTSA-N |
SMILES isomérique |
COC1C[C@@H]([C@H](O1)COC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canonique |
COC1CC(C(O1)COC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B13359609.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)


![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13359637.png)


![6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359655.png)

